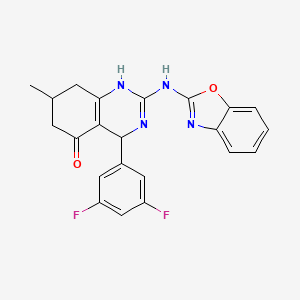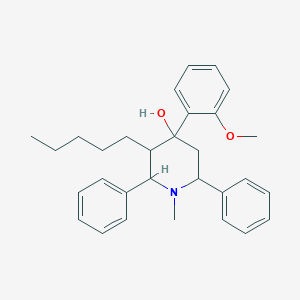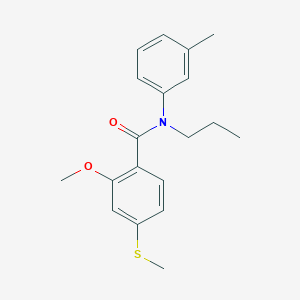![molecular formula C18H24ClN5O B14940972 4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Cyclohexyl Derivative Formation: The cyclohexyl derivative can be prepared by reacting 4-methylcyclohexanone with the tetraazole intermediate in the presence of a suitable catalyst.
Morpholine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and morpholine rings.
Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to a more reduced form.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the 4-chlorophenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl and morpholine rings.
Reduction: Reduced forms of the tetraazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
Uniqueness
The uniqueness of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a bioactive molecule, differentiating it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H24ClN5O |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]-4-methylcyclohexyl]morpholine |
InChI |
InChI=1S/C18H24ClN5O/c1-14-6-8-18(9-7-14,23-10-12-25-13-11-23)17-20-21-22-24(17)16-4-2-15(19)3-5-16/h2-5,14H,6-13H2,1H3 |
InChI-Schlüssel |
YSOXSQVSCWQMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)


![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)

![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940943.png)
![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14940962.png)
![11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione](/img/structure/B14940964.png)
